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Compound of Interest

Compound Name: Tween 20

Cat. No.: B15545117 Get Quote

Welcome to our technical support center. This resource is designed for researchers, scientists,

and drug development professionals to provide guidance on the use of Tween 20 in

experiments involving protein-protein interactions. Here you will find troubleshooting guides

and frequently asked questions to address common issues encountered in the lab.

Troubleshooting Guide
This guide provides solutions to specific problems that may arise during your experiments

when using Tween 20.

Issue 1: High Background in Immunoassays (ELISA,
Western Blot)
Question: I'm observing high background in my ELISA/Western blot despite using Tween 20 in

my wash buffers. What could be the cause and how can I fix it?

Answer: High background can be caused by several factors related to the use of Tween 20 and

other reagents. Here is a step-by-step troubleshooting workflow:
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Potential Solutions

High Background Observed

1. Verify Tween 20 Concentration
Is it between 0.05% - 0.1%?

2. Optimize Washing Steps
Increase number and/or duration of washes.

Concentration is correct

Adjust Tween 20 to
0.05% - 0.1% in wash buffers.

3. Evaluate Blocking Step
Is the blocking agent compatible and sufficient?

Increase washes to 4-5 times for 5-10 mins each.
Ensure adequate wash buffer volume.

4. Titrate Antibody Concentrations
Are primary or secondary antibody concentrations too high?

Increase blocking agent concentration (e.g., 5% BSA or non-fat milk).
Increase blocking time (e.g., 1-2 hours at RT or overnight at 4°C).

5. Check Reagent Quality
Are buffers and Tween 20 fresh?

Perform a dilution series for both
primary and secondary antibodies.Problem Resolved

If issues persist after all steps,
consider alternative detergents.

Prepare fresh buffers.
Use high-purity Tween 20.

Click to download full resolution via product page

Troubleshooting workflow for high background.

Detailed Explanation:
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Tween 20 Concentration: The typical concentration for Tween 20 in wash buffers for ELISAs

and Western blots is between 0.05% and 0.1%.[1][2][3] Concentrations that are too low may

not effectively block non-specific binding, while excessively high concentrations can strip

antibodies and antigens from the surface.[4]

Washing Steps: Insufficient washing is a common cause of high background.[2][5] Ensure

that the membrane or plate is fully submerged and agitated during washes. Increasing the

number and duration of wash steps can help remove unbound antibodies.[2][6]

Blocking: The blocking step is critical. If you are using Tween 20 in your blocking buffer, a

concentration of around 0.05% is often sufficient.[1][3] However, the choice of blocking agent

(e.g., BSA, non-fat dry milk) is also important and can sometimes be the source of the issue.

[5]

Antibody Concentration: High concentrations of primary or secondary antibodies can lead to

non-specific binding.[5] It is recommended to titrate your antibodies to find the optimal

concentration that gives a good signal-to-noise ratio.

Reagent Quality: Old or contaminated buffers can contribute to high background. Ensure that

your buffers and Tween 20 stock solution are fresh. Degraded Tween 20 can contain

peroxides that may interfere with your assay.[1]

Issue 2: Weak or No Signal in Protein Interaction Assays
Question: I'm getting a weak or no signal in my co-immunoprecipitation (Co-IP) / ELISA

experiment. Could Tween 20 be disrupting the interaction between my proteins of interest?

Answer: Yes, while Tween 20 is a mild non-ionic detergent, it can sometimes interfere with

weak or transient protein-protein interactions.
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Potential Solutions

Weak or No Signal

1. Evaluate Tween 20 Concentration
Is it too high for your specific interaction?

2. Reduce or Remove Tween 20
Try a lower concentration or omit from binding/incubation steps.

Concentration may be disruptive

Decrease Tween 20 concentration in wash and binding buffers
(e.g., start with 0.01% - 0.025%).

3. Consider Alternative Detergents
Could a different non-ionic detergent be more suitable?

For sensitive interactions, use Tween 20 only in wash steps
and not in antibody/protein incubation steps.

4. Assess Protein Stability
Is your protein of interest stable in the chosen buffer?

Test other non-ionic detergents like Triton X-100 or NP-40
at low concentrations.Problem Resolved

If issues persist, re-evaluate other experimental parameters.

Ensure buffer conditions (pH, salt) are optimal
for the stability and interaction of your proteins.

Click to download full resolution via product page

Troubleshooting workflow for weak or no signal.

Detailed Explanation:

Concentration Optimization: For sensitive protein-protein interactions, the standard 0.05%

Tween 20 may be too stringent. Try reducing the concentration in your wash and binding

buffers.
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Selective Use: Consider using Tween 20 only in the wash steps to reduce background, but

omitting it from the antibody and sample incubation steps to avoid disrupting the primary

interaction.

Alternative Detergents: If reducing the Tween 20 concentration is not effective, you might

consider trying other mild non-ionic detergents such as Triton X-100 or NP-40, as the optimal

detergent can be protein-dependent.

Protein Stability: Tween 20 can help stabilize some proteins by preventing aggregation.[7]

However, ensure that the overall buffer conditions are optimal for your specific proteins of

interest.

Frequently Asked Questions (FAQs)
Q1: What is the primary function of Tween 20 in protein interaction studies?

A1: The primary function of Tween 20, a non-ionic detergent, is to reduce non-specific binding

of proteins to surfaces like microtiter plates and blotting membranes.[1] It achieves this by

blocking hydrophobic interactions, leading to a better signal-to-noise ratio in assays like ELISA

and Western blotting.[1]

Q2: At what concentration should I use Tween 20?

A2: The optimal concentration of Tween 20 can vary depending on the application. The table

below provides recommended starting concentrations for common experiments.
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Application
Recommended Tween 20
Concentration (v/v)

Reference(s)

ELISA Wash Buffer 0.05% - 0.1% [1]

Western Blot Wash Buffer

(TBST/PBST)
0.05% - 0.1% [1][2]

Co-Immunoprecipitation (Co-

IP) Wash Buffer
0.01% - 0.1% [6][8]

Immunohistochemistry (IHC)

Wash Buffer
0.1% [1]

Blocking Buffer Additive ~0.05% [1][3]

Q3: Can Tween 20 denature my protein?

A3: As a mild, non-ionic detergent, Tween 20 is generally considered non-denaturing at typical

working concentrations and helps to preserve the biological activity of proteins.[1] However, at

very high concentrations, it could potentially affect protein structure.

Q4: What is the Critical Micelle Concentration (CMC) of Tween 20 and why is it important?

A4: The Critical Micelle Concentration (CMC) is the concentration at which detergent

monomers assemble into micelles. For Tween 20, the CMC is approximately 0.06-0.07% in

water.[9] The detergent properties of Tween 20 are most effective at or above its CMC.[10]

Below the CMC, Tween 20 exists as monomers.

Q5: Can I use Tween 20 in protein quantification assays?

A5: The presence of Tween 20 can interfere with some protein quantification assays, such as

the Bradford or BCA assays, especially at higher concentrations.[1] It is advisable to check the

compatibility of your specific assay with the concentration of Tween 20 in your samples or to

use a detergent-compatible protein assay.

Q6: Are there any alternatives to Tween 20?
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A6: Yes, other non-ionic detergents like Triton X-100 and NP-40 are sometimes used as

alternatives. For applications requiring stronger solubilization, zwitterionic detergents like

CHAPS may be considered. However, harsher detergents like the ionic detergent SDS should

be avoided in assays where protein structure and interactions need to be preserved.[11]

Experimental Protocols
Protocol 1: Preparation of Wash Buffer for
ELISA/Western Blot
This protocol describes the preparation of Tris-Buffered Saline with Tween 20 (TBST).

Materials:

Tris base

Sodium chloride (NaCl)

Potassium chloride (KCl) - for TBS

Hydrochloric acid (HCl)

Tween 20

Deionized water

Procedure:

Prepare 10X TBS:

Dissolve 24.2 g of Tris base and 80 g of NaCl in 800 mL of deionized water.

Adjust the pH to 7.6 with HCl.

Add deionized water to a final volume of 1 L.

Sterilize by autoclaving.

Prepare 1X TBST (0.1% Tween 20):
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To 900 mL of deionized water, add 100 mL of 10X TBS.

Add 1 mL of Tween 20.

Mix thoroughly. This solution is now ready for use as a wash buffer.

Protocol 2: Co-Immunoprecipitation (Co-IP) with Tween
20
This is a general protocol for Co-IP, highlighting the steps where Tween 20 is typically included.

Materials:

Cell lysate

IP-grade antibody against the protein of interest

Protein A/G beads

Lysis buffer (e.g., RIPA buffer, which may contain a mild detergent)

Wash buffer (e.g., TBS or PBS with 0.05% Tween 20)

Elution buffer

Procedure:

Cell Lysis: Lyse cells in an appropriate lysis buffer to release proteins.

Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour at 4°C to

reduce non-specific binding to the beads.

Immunoprecipitation:

Incubate the pre-cleared lysate with the primary antibody for 1-4 hours or overnight at 4°C

with gentle rotation.

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
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Washing:

Pellet the beads by centrifugation.

Remove the supernatant and wash the beads 3-5 times with cold wash buffer containing

0.05% Tween 20.[8] This step is crucial for removing non-specifically bound proteins.

Elution: Elute the protein complexes from the beads using an appropriate elution buffer.

Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15545117#effect-of-tween-20-on-protein-protein-
interactions]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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